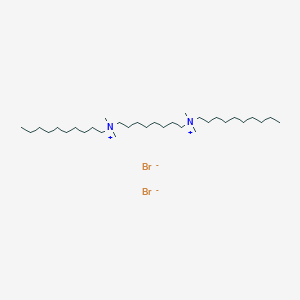
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long alkyl chains and the presence of multiple quaternary ammonium groups, which contribute to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide typically involves the quaternization of a suitable amine precursor with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include decyl bromide and tetramethyloctane-1,8-diamine. The reaction is usually performed in an organic solvent such as acetonitrile or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
化学反応の分析
Types of Reactions
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The quaternary ammonium groups can undergo redox reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and thiolates. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives of the quaternary ammonium compound.
科学的研究の応用
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
作用機序
The mechanism of action of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is primarily based on its ability to interact with lipid membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms. Additionally, the quaternary ammonium groups can interact with negatively charged molecules, enhancing its effectiveness as a surfactant and phase transfer catalyst.
類似化合物との比較
Similar Compounds
- N~1~,N~8~-Dioctyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~8~-Didodecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~8~-Dihexadecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds with shorter or longer alkyl chains.
特性
CAS番号 |
87723-17-9 |
|---|---|
分子式 |
C32H70Br2N2 |
分子量 |
642.7 g/mol |
IUPAC名 |
decyl-[8-[decyl(dimethyl)azaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-21-25-29-33(3,4)31-27-23-19-20-24-28-32-34(5,6)30-26-22-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
PPUZBTJOZWCZDG-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
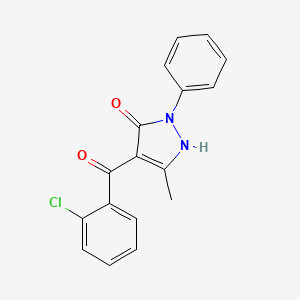

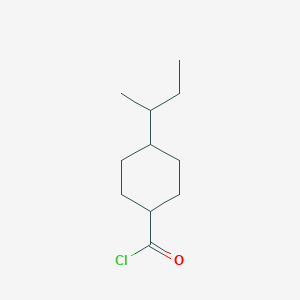
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
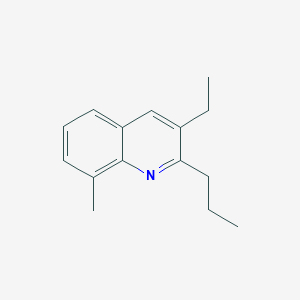
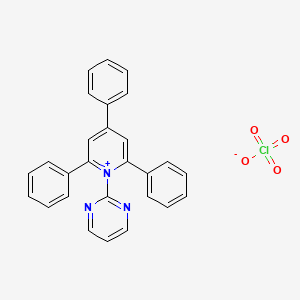
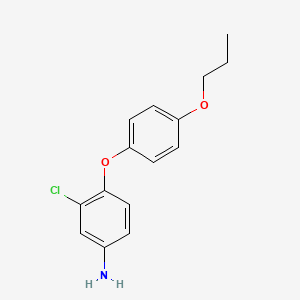
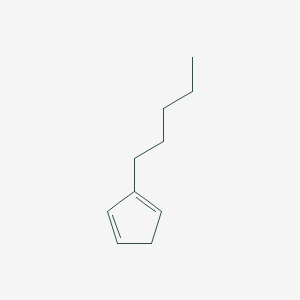
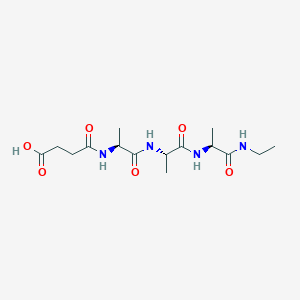
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
